molecular formula C18H17NO3 B13928346 ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate

ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate

Cat. No.: B13928346
M. Wt: 295.3 g/mol
InChI Key: NLHCUEAAJGSBSZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate typically involves the reaction of 3-methylindole with phenoxyacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The resulting intermediate is then esterified using ethyl chloroformate to yield the final product .

Chemical Reactions Analysis

Ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

ethyl 3-methyl-5-phenoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C18H17NO3/c1-3-21-18(20)17-12(2)15-11-14(9-10-16(15)19-17)22-13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3

InChI Key

NLHCUEAAJGSBSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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